molecular formula C9H5BrN2O2 B8228411 5-Bromo-7-nitroquinoline

5-Bromo-7-nitroquinoline

Cat. No.: B8228411
M. Wt: 253.05 g/mol
InChI Key: TWUKJKAWBCXXMM-UHFFFAOYSA-N
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Description

5-Bromo-7-nitroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-nitroquinoline typically involves the bromination and nitration of quinoline. One common method is the bromination of 7-nitroquinoline using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon, or sodium dithionite in aqueous medium.

    Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-7-nitroquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinoline derivatives with potential biological activities.

Biology and Medicine: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives have shown activity against various cancer cell lines, including lung, cervical, and breast cancer cells .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of 5-Bromo-7-nitroquinoline and its derivatives often involves interaction with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to cytotoxic effects. The bromine atom can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 5-Chloro-7-nitroquinoline
  • 5-Fluoro-7-nitroquinoline
  • 5-Iodo-7-nitroquinoline

Comparison: 5-Bromo-7-nitroquinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets. For instance, this compound may exhibit different pharmacokinetics and pharmacodynamics compared to its halogenated counterparts .

Properties

IUPAC Name

5-bromo-7-nitroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-8-4-6(12(13)14)5-9-7(8)2-1-3-11-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUKJKAWBCXXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Br)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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